Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate
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Overview
Description
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a complex structure with a triazene group attached to a phenyl ring, which is further connected to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate typically involves the esterification of 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Carboxylate salts
Scientific Research Applications
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins . This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl benzoate: Used in the fragrance industry for its pleasant smell.
The uniqueness of this compound lies in its triazene group, which imparts distinct chemical and biological properties not found in simpler esters .
Properties
CAS No. |
34153-51-0 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 3-[4-(dimethylaminodiazenyl)phenyl]propanoate |
InChI |
InChI=1S/C13H19N3O2/c1-4-18-13(17)10-7-11-5-8-12(9-6-11)14-15-16(2)3/h5-6,8-9H,4,7,10H2,1-3H3 |
InChI Key |
NUNQKQJHEFQKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
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